![molecular formula C8H4I2N2O2 B3327158 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol CAS No. 31822-08-9](/img/structure/B3327158.png)
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which is a key component of the compound , has been extensively studied . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol comprises an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. This structure is further substituted with iodine and a phenolic group.Scientific Research Applications
Anticancer Activity
1,3,4-Oxadiazole derivatives have shown promising effects as anticancer agents . They have been found to exhibit anti-proliferative action against various cancer cell lines, including liver (HepG2), colorectal (SW1116), cervical (HELA), and stomach cancer cells (BGC823) . They have also been found to inhibit specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Antibacterial Activity
Many oxadiazole derivatives, including those containing a 1,3,4-oxadiazole ring, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antiviral Activity
1,3,4-Oxadiazole derivatives have also been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral medications.
Antifungal Activity
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This suggests that they could be used in agriculture to protect plants from various types of fungi.
Anti-Inflammatory and Analgesic Properties
Many oxadiazole derivatives have been found to exhibit anti-inflammatory and analgesic properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.
Antioxidant Properties
Oxadiazole derivatives have been found to exhibit antioxidant properties . This suggests that they could be used in the development of new antioxidant supplements or medications.
Blood Pressure Lowering Properties
Some oxadiazole derivatives have been found to lower blood pressure . This suggests that they could be used in the development of new medications for the treatment of hypertension.
Anticonvulsant Properties
Oxadiazole derivatives have also been found to exhibit anticonvulsant properties . This suggests that they could be used in the development of new medications for the treatment of epilepsy and other seizure disorders.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives, a key component of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol, has been studied in the context of their anticancer potential . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Future Directions
The future directions of research on 1,3,4-oxadiazol derivatives, a key component of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol, are promising . They have shown potential in the development of novel anticancer drugs . The focus of future research could be on the structural modifications of these compounds to ensure high cytotoxicity towards malignant cells .
properties
IUPAC Name |
2,4-diiodo-6-(1,3,4-oxadiazol-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2N2O2/c9-4-1-5(7(13)6(10)2-4)8-12-11-3-14-8/h1-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSGIPCGJMOEQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NN=CO2)O)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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